N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

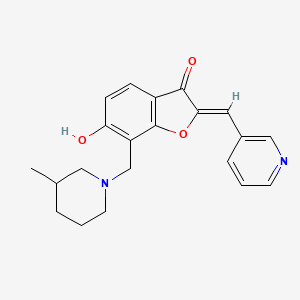

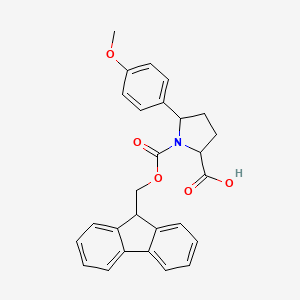

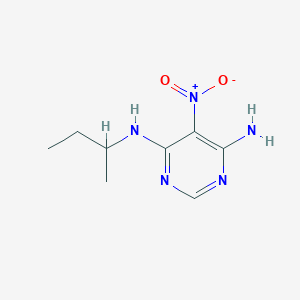

“N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide” is a chemical compound with the molecular formula C13H18N2O3S . It has a molecular weight of 282.36 . This compound is used for proteomics research applications .

Synthesis Analysis

The synthesis of piperidine derivatives, including “N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide”, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing research area .Molecular Structure Analysis

The molecular structure of “N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide” is represented by the SMILES string: CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

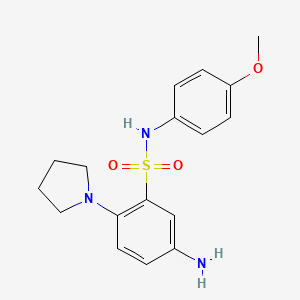

Anti-Acetylcholinesterase Activity : Piperidine derivatives, closely related to the target compound, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds show significant potential as antidementia agents due to their strong inhibitory effect on AChE, with some derivatives showing an affinity thousands of times greater for AChE over butyrylcholinesterase (BuChE). Such compounds could be developed further for the treatment of diseases characterized by cholinergic deficits, such as Alzheimer's disease (Sugimoto et al., 1990).

Catalysis Enhancement : The incorporation of N-(methylsulfonyl) moieties into iridium complexes has shown to significantly enhance catalytic activity in the dehydrogenation of formic acid, suggesting potential applications in energy storage and conversion processes. Such ligand design strategies aim to improve catalyst stability and efficiency, highlighting the role of sulfonamide derivatives in catalytic systems (Guo et al., 2023).

Organic Synthesis

Synthesis of Heterocycles : Research involving N'-(aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives showcases the synthesis of a variety of compounds with potential inhibitory activity against AChE and BChE enzymes. These studies not only contribute to the development of therapeutic agents but also demonstrate the versatility of piperidine derivatives in synthesizing complex molecules with potential biological activity (Khalid et al., 2014).

Disulfide Bond Chemistry : The oxidative and reductive cleavage of disulfide bonds in compounds similar to the target molecule has been explored, revealing mechanisms that could be applied in the development of new chemical transformations. Such reactions have implications for the synthesis of sulfonates and thiols, with potential applications in designing novel pharmaceuticals and materials (Lumb et al., 2014).

Propiedades

IUPAC Name |

N-[2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-28(26,27)23-12-9-14(10-13-23)18(24)21-15-6-2-3-7-16(15)22-19(25)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSYHYSIOPFNRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)